molecular formula C8H14ClNO2 B1177015 sodium-bile acid cotransporter CAS No. 145420-23-1

sodium-bile acid cotransporter

Cat. No.: B1177015
CAS No.: 145420-23-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The sodium-bile acid cotransporter (NTCP), encoded by the SLC10A1 gene, is a 349-amino-acid transmembrane protein critical for hepatic uptake of conjugated bile acids. It operates via a sodium-dependent mechanism, coupling the transport of two Na⁺ ions with one bile acid molecule, such as taurocholate . Structurally, NTCP contains nine hydrophobic transmembrane domains (TMDs), with key residues in TMD3 (e.g., 157-KGIVISLVL-165) serving as the binding site for the Hepatitis B virus (HBV) preS1 protein . Beyond bile acids, NTCP transports steroid/thyroid hormones and xenobiotics . Its role in HBV entry has made it a therapeutic target for antiviral strategies .

Properties

CAS No.

145420-23-1

Molecular Formula

C8H14ClNO2

Origin of Product

United States

Comparison with Similar Compounds

Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2)

Structural Comparison :

  • NTCP (SLC10A1) : 9 TMDs, primarily expressed in hepatocytes .
  • ASBT (SLC10A2) : 7 TMDs, localized to the ileal apical membrane .

Functional Differences :

Feature NTCP (SLC10A1) ASBT (SLC10A2)
Primary Role Hepatic bile acid uptake Ileal bile acid reabsorption
Substrates Conjugated bile acids, steroids, drugs Primarily bile acids
Transport Stoichiometry 2 Na⁺:1 bile acid 2 Na⁺:1 bile acid
Pathological Role HBV receptor Mutations cause bile acid malabsorption

Therapeutic Targeting :

  • ASBT Inhibitors : Odevixibat and maralixibat inhibit ileal bile acid recycling, reducing serum bile acids in cholestatic diseases (e.g., Alagille syndrome) .

Sodium-Glucose Cotransporters (SGLTs)

Mechanistic Contrast :

  • NTCP : Sodium-dependent bile acid transport (SLC10 family).
  • SGLT1/SGLT2 : Sodium-glucose cotransport (SLC5 family), critical for renal/intestinal glucose reabsorption .

Functional Overlap :
Both utilize Na⁺ gradients but differ in substrates and physiological roles:

Feature NTCP (SLC10A1) SGLT2 (SLC5A2)
Primary Substrate Bile acids Glucose
Tissue Expression Liver Kidney (proximal tubule)
Therapeutic Use HBV/therapeutic target Diabetes (SGLT2 inhibitors)

Vitamin D-Binding Protein Macrophage Activating Factor (DBP-MAF)

Sequence Similarities :
NTCP and DBP-MAF share hydrophobic motifs critical for ligand interactions:

  • NTCP’s TMD3 (KGIVISLVL) aligns with DBP-MAF’s fatty acid-binding regions .
  • Both have conserved negatively charged residues (e.g., D/E), but DBP-MAF exhibits higher charge density, influencing protein-binding specificity .

Functional Divergence :

  • NTCP : Transporter with HBV receptor function.
  • DBP-MAF : Multifunctional glycoprotein involved in vitamin D transport, actin scavenging, and immune modulation .

Experimental Interactions :
DBP-MAF binds α-N-acetylgalactosaminidase (NAGAB_HUMAN), an enzyme that cleaves terminal galactosamine groups, a property exploited in activity assays .

Other Homologs and Evolutionary Relatives

  • CsSBAT (Clonorchis sinensis): A homolog of NTCP/ASBT, structurally modeled for drug screening against liver fluke infections .
  • Eg SBACT (Echinococcus granulosus): Shares 43% homology with CsSBAT, phylogenetically clustered with trematode transporters .
  • Bacterial ASBT Homologs : Crystal structures reveal conserved transport mechanisms, aiding inhibitor design .

Pathophysiological and Therapeutic Implications

  • NTCP : HBV entry mechanism underscores its role in viral hepatitis; mutations alter bile acid kinetics .
  • ASBT : Inhibition reduces bile acid recycling, ameliorating cholestasis and pruritus .
  • SGLTs : Inhibition improves glycemic control but lacks overlap with NTCP/ASBT in clinical applications .

Q & A

Q. What are the structural and functional characteristics of the sodium-taurocholate cotransporting polypeptide (NTCP/SLC10A1)?

NTCP is a 349-amino-acid transmembrane protein with seven hydrophobic transmembrane domains (TMs) and four extracellular loops (EC1–EC4). It mediates electrogenic sodium-dependent uptake of conjugated bile acids, steroid hormones, and xenobiotics . Key functional domains include the preS1-binding motif (KGIVISLVL, residues 157–165 in TM3), critical for Hepatitis B virus (HBV) entry, and sodium-binding sites essential for substrate transport . Methodological approaches to study NTCP include electrophysiological assays to confirm electrogenicity and mutagenesis to map substrate-binding residues .

Q. How does NTCP/SLC10A1 facilitate HBV entry into hepatocytes?

NTCP acts as the primary receptor for HBV by interacting with the preS1 domain of the viral L-protein. The interaction involves hydrophobic residues (e.g., KGIVISLVL in NTCP and NPLGF(F/L)P in preS1) . Experimental validation includes surface plasmon resonance (SPR) to quantify binding affinity and in vitro infection models using NTCP-transfected HepG2 cells .

Q. What methodologies are used to study bile acid transport kinetics in vitro?

Key techniques include:

  • Radiolabeled bile acid uptake assays in transfected cell lines (e.g., COS-7, HEK293) .
  • Electrophysiology (e.g., two-electrode voltage clamping in Xenopus oocytes) to measure sodium-coupled currents .
  • Cryo-EM to resolve transporter conformations during substrate binding .

Advanced Research Questions

Q. How can conflicting data on therapeutic efficacy of ASBT inhibitors in NASH models be resolved?

In preclinical studies, combining ASBT inhibitors (e.g., GSK2330672) with FXR agonists (e.g., obeticholic acid) showed reduced bile acid pools but failed to improve hepatic steatosis or fibrosis in HFCFr diet-fed mice . Contradictions arise from differences in bile acid pool modulation (55% reduction vs. 90% in FGF15-overexpression models) and compensatory lipid absorption mechanisms . Advanced approaches include:

  • Multi-omics integration (transcriptomics, metabolomics) to identify compensatory pathways.
  • Tracer studies (e.g., deuterated bile acids) to quantify enterohepatic cycling efficiency .

Q. What strategies are employed to investigate sequence similarities between NTCP and immune-regulatory proteins like DBP-MAF?

Computational tools (e.g., BLAST, CLUSTAL Omega) identify hydrophobic and charged sequence alignments between NTCP and DBP-MAF, particularly in regions like TP-TELAK (DBP-MAF) and KGIVISLVL (NTCP) . Functional assays include:

  • Co-immunoprecipitation to validate protein-protein interactions.
  • NAGAB_HUMAN binding assays to assess competitive inhibition by vitamin D3/fatty acids .

Q. How do genetic mutations in SLC10A2 (ASBT) disrupt bile acid homeostasis?

Loss-of-function mutations (e.g., L243P, T262M) impair ileal bile acid reabsorption, leading to primary bile acid malabsorption (PBAM). Methodologies include:

  • SSCP (single-strand conformation polymorphism) analysis to screen for mutations in PBAM patients .
  • Functional rescue experiments in polarized epithelial cells (e.g., Caco-2) to assess mutant ASBT trafficking and activity .

Q. What experimental models are used to study developmental regulation of bile acid transporters?

  • Rodent weaning models : NTCP and ASBT expression in ileal enterocytes is transcriptionally upregulated post-weaning, mediated by nuclear hormone receptors (e.g., FXR) .
  • Organoid cultures : Human intestinal organoids enable real-time imaging of transporter localization during differentiation .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in NTCP substrate specificity across species?

Species-specific differences (e.g., human vs. rat NTCP substrate affinity) are resolved via:

  • Chimeric protein studies : Swapping TM domains to identify determinants of substrate selectivity .
  • Molecular docking simulations : Predicting bile acid binding pockets using homology models .

Q. What techniques quantify the impact of post-translational modifications on NTCP function?

  • Phosphoproteomics : Identifies phosphorylation sites (e.g., Ser-226) regulating NTCP trafficking .
  • Glycosylation profiling : PNGase F treatment in Western blotting reveals N-linked glycosylation effects on stability .

Q. How are bile acid transporter dynamics visualized in vivo?

  • PET/CT imaging : Radiolabeled bile acid analogs (e.g., [¹¹C]cholylsarcosine) track enterohepatic circulation .
  • Intravital microscopy : Real-time observation of ASBT-mediated uptake in zebrafish larvae .

Data Contradiction Analysis

Q. Why do some studies report NTCP as a promiscuous transporter, while others emphasize strict substrate specificity?

Discrepancies arise from experimental conditions (e.g., sodium gradients, pH) and cell type variability. For example, NTCP transports thyroid hormones only under low sodium concentrations . Standardization using in vitro systems with controlled ion gradients is critical.

Q. Why do ASBT inhibitors show variable efficacy in reducing hepatic cholesterol despite bile acid pool modulation?

Compensatory mechanisms, such as increased de novo bile acid synthesis via CYP7A1, counteract ASBT inhibition . Combinatorial targeting of FXR/FGF15 signaling or intestinal lipid transporters (e.g., NPC1L1) may enhance efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.